molecular formula C8H4Br2F4O B3032134 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene CAS No. 113939-45-0

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B3032134
CAS No.: 113939-45-0
M. Wt: 351.92
InChI Key: MHPXJSIMKFXETB-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H4Br2F4O. It is characterized by the presence of bromine and tetrafluoroethoxy groups attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the bromination of 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Coupling Reactions: Products include biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its bromine and tetrafluoroethoxy groups. These groups can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXJSIMKFXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720238
Record name 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113939-45-0
Record name 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
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1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
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1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 6
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

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